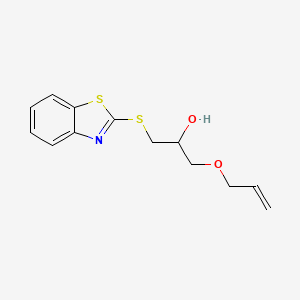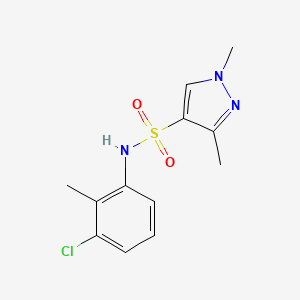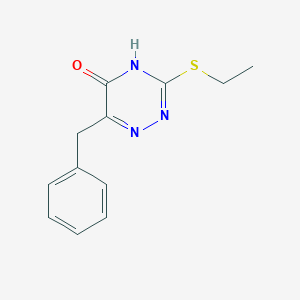![molecular formula C17H10ClN3O4S2 B6055677 N-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B6055677.png)
N-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide, commonly known as COTB, is a thiazolidinone derivative that has gained attention in scientific research due to its potential therapeutic properties. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of COTB is not fully understood. However, studies have suggested that it may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. COTB has also been found to activate AMP-activated protein kinase (AMPK), which plays a crucial role in glucose and lipid metabolism. Furthermore, COTB has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
COTB has been found to affect various biochemical and physiological processes. It has been shown to decrease the expression of genes involved in cell cycle regulation, DNA synthesis, and cell proliferation. COTB has also been found to increase the expression of genes involved in apoptosis and cell differentiation. Additionally, COTB has been shown to reduce oxidative stress and inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
COTB has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Furthermore, it has been extensively studied for its potential therapeutic properties, making it a promising candidate for further research. However, COTB has some limitations. It has relatively low solubility in water, which may limit its use in some experiments. Additionally, its mechanism of action is not fully understood, which may make it challenging to interpret some experimental results.
Zukünftige Richtungen
For the study of COTB could focus on elucidating its mechanism of action, investigating its effects on other diseases, and exploring its potential as a drug candidate.
Synthesemethoden
COTB can be synthesized using various methods, including the reaction between 2-chlorobenzaldehyde and thiourea, followed by the reaction with 4-nitrobenzoyl chloride. Another method involves the reaction between 2-chlorobenzaldehyde and thiosemicarbazide, followed by the reaction with 4-nitrobenzoyl chloride. Both methods yield COTB as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
COTB has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anticancer, antidiabetic, and anti-inflammatory activities. COTB has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. Additionally, COTB has been found to reduce inflammation in animal models of arthritis and colitis.
Eigenschaften
IUPAC Name |
N-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O4S2/c18-13-4-2-1-3-11(13)9-14-16(23)20(17(26)27-14)19-15(22)10-5-7-12(8-6-10)21(24)25/h1-9H,(H,19,22)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNIREQWHALJHG-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-(2,4-difluorobenzyl)-1-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-3-piperidinyl)methanol](/img/structure/B6055597.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-2-naphthylglycinamide](/img/structure/B6055608.png)

![3-{[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazole](/img/structure/B6055629.png)
![6-({2-[2-(2,5-dichlorophenoxy)butanoyl]hydrazino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B6055636.png)

![ethyl 4-{[1-(2,3-dimethoxybenzyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate oxalate](/img/structure/B6055646.png)
![1-cycloheptyl-6-oxo-N-[4-(2-pyridinyl)butyl]-3-piperidinecarboxamide](/img/structure/B6055649.png)

![{2-[(2,4-dichlorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6055659.png)
![5-(4-bromobenzylidene)-2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6055661.png)
![5-(3-ethoxy-4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6055670.png)
![1-cyclopropyl-5-{[4-(3-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6055672.png)